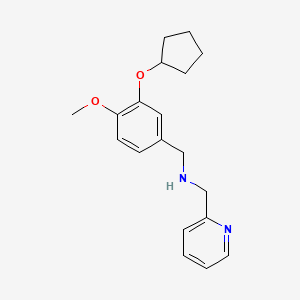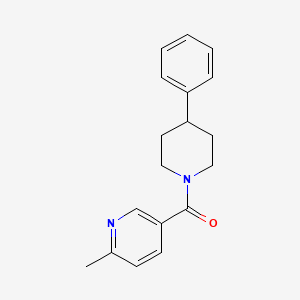
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as nitrobenzamide, is a chemical compound that has attracted considerable attention in the field of scientific research due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis in cancer cells. Nitrobenzamide has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of PARP, which can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PARP. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential as a therapeutic agent for the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential toxicity. It has been found to be toxic to certain types of cells, including liver cells. Additionally, the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for the study of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. One area of research could focus on the development of more effective synthesis methods for 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. Additionally, further studies could be conducted to better understand the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, studies could be conducted to evaluate the potential toxicity of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and to develop strategies to mitigate its toxicity.
Métodos De Síntesis
Nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 5-methyl-2-thiohydantoin in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede.
Aplicaciones Científicas De Investigación
Nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. This makes 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede a potential candidate for the development of PARP inhibitors, which have been shown to be effective in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)7-2-3-8(12)9(4-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUPQBQDSIYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)


![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)

![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)




![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)